Dimethyl glutaconate

Overview

Description

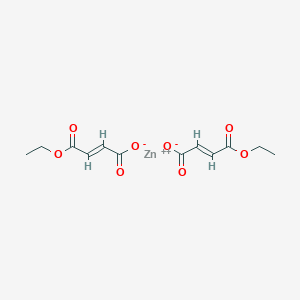

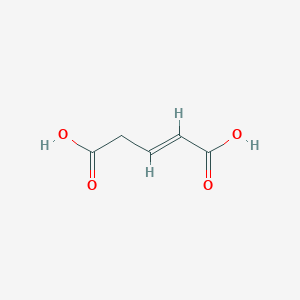

Dimethyl glutaconate, also known as this compound, is a useful research compound. Its molecular formula is C7H10O4 and its molecular weight is 158.15 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 30046. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Organic Reactions : Dimethyl 2-oxoglutaconate is useful in Doebner-von Miller-type annulations, quinoline synthesis, and as a potential dienophile (Berkman, 2001). Additionally, it is involved in the base-catalyzed [3 + 3] aerobic oxidative aromatization of unsaturated carbonyl compounds, efficiently synthesizing substituted benzenes under mild, metal-free conditions (Diallo et al., 2012).

Medical Applications : In the medical field, calcium gluconate or magnesium sulfate combined with dimethyl sulfoxide shows efficacy in slowing the progression of hydrofluoric acid burns and enhancing tissue recovery (Seyb et al., 1995). Additionally, post-traumatic dimethyl fumarate treatment can improve neurological outcomes and reduce brain tissue loss after traumatic brain injury (Krämer et al., 2017).

Diabetes Treatment : Dimethyl glutaconate enhances the insulinotropic action of GLP-1 in fed anaesthetized rats, indicating potential use in non-insulin-dependent diabetes treatment (Cancelas et al., 2001).

Veterinary Applications : In veterinary medicine, zinc gluconate combined with dimethyl sulphoxide (DMSO) is an effective method for chemical neutering in canine males (Soto et al., 2009).

Neuroprotection : Dimethyl Sulfoxide (DMSO) protects against excitotoxic death in hippocampal neurons, suggesting potential use in treating excitotoxic neurodegenerative conditions (Lu & Mattson, 2001).

Pharmaceutical Formulations : A nonaqueous glucagon formulation involving this compound shows excellent stability, making it suitable for infusion pump systems (Newswanger et al., 2015).

Ophthalmology : Dimethylfumarate increases the antioxidant capability of human retinal pigment epithelium without direct antioxidant supplementation (Nelson et al., 1999).

Research Trends : The top 100 cited articles on dimethyl fumarate show a shift in research focus from chemistry to neurosciences/neurology, highlighting the evolving applications of this compound (García-Fernández et al., 2021).

Endocrinology : DMSO may stimulate increased glucocorticoid secretion in rats, contributing to its anti-inflammatory effect (Allen & Allen, 1975).

Mitochondrial Integrity : Exposure to DMSO can cause mitochondrial impairment in astrocytes, affecting cell viability and glial glutamate transporter expression (Yuan et al., 2014).

Mechanism of Action

Target of Action

Dimethyl glutaconate, also known as dimethyl 2-pentenoate, is a diester It is known to react with various compounds in the presence of catalysts, forming different products .

Mode of Action

This compound interacts with its targets through chemical reactions. For instance, it reacts with salicaldehyde in the presence of piperidine to form a coumarin-fused electron-deficient diene . This reaction is an example of how this compound can interact with other molecules to form new compounds.

Biochemical Pathways

It is known to be used in the synthesis of various compounds . For example, it has been used in the Knoevenagel condensation reaction, a prominent organic reaction commonly utilized in the total synthesis of natural and biologically potent products .

Pharmacokinetics

Its physical properties such as its density (1124 g/mL at 20 °C) and refractive index (n20/D 1452) have been documented . These properties can influence its bioavailability and pharmacokinetics.

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific reaction it is involved in. For instance, in the reaction with salicaldehyde, it forms a coumarin-fused electron-deficient diene . This new compound may have different properties and effects compared to the original this compound.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the rate and outcome of the reactions it participates in. For instance, the reaction with salicaldehyde requires the presence of piperidine as a catalyst .

Biochemical Analysis

Biochemical Properties

It is known to react with salicaldehyde in the presence of piperidine to form a coumarin-fused electron deficient diene . This suggests that Dimethyl glutaconate can participate in biochemical reactions involving enzymes and other biomolecules.

Molecular Mechanism

It is known to react with salicaldehyde to form a coumarin-fused electron deficient diene , suggesting that it may interact with biomolecules and potentially influence gene expression

Properties

IUPAC Name |

dimethyl (E)-pent-2-enedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4/c1-10-6(8)4-3-5-7(9)11-2/h3-4H,5H2,1-2H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKCGFFOFYXLNCG-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC=CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C/C=C/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5164-76-1 | |

| Record name | Dimethyl-pent-2-enedioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.210.011 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes dimethyl glutaconate a useful reagent in organic synthesis?

A: this compound possesses a unique structure featuring two ester groups conjugated with a double bond. This arrangement makes it a valuable Michael acceptor, meaning it readily reacts with nucleophiles in Michael additions. Furthermore, it can participate in cycloaddition reactions, leading to the formation of cyclic compounds. [, , ]

Q2: Can you provide an example of this compound's role in constructing complex molecules?

A: One compelling example is its application in synthesizing phenanthridinones [, ]. Researchers successfully utilized this compound in a base-catalyzed/promoted bicyclization reaction with α,β-unsaturated carbonyl compounds. This reaction efficiently constructs the tricyclic phenanthridinone core, a valuable scaffold found in numerous bioactive compounds. [, ]

Q3: The papers mention "stereoselectivity" in the context of this compound's reactions. Could you elaborate on this aspect?

A: In certain reactions, for instance, when reacting with cyclopentenone derivatives, this compound demonstrates stereoselectivity []. This means it preferentially forms one stereoisomer (spatial arrangement of atoms) over others. This selectivity is crucial in organic synthesis, as different stereoisomers can possess distinct biological activities. []

Q4: Are there any limitations associated with the use of this compound in synthesis?

A: One point to consider is the reactivity of the enone functional group in this compound, which can react readily with amines at room temperature []. This necessitates careful handling and precise control of reaction conditions to avoid unwanted side reactions. []

Q5: What analytical techniques are employed to characterize and quantify this compound?

A: Common techniques used to characterize this compound include melting point determination and spectroscopic methods. Its melting point is reported as 61-62 °C []. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy provide detailed structural information. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(R)-cyano-(3-phenoxyphenyl)methyl] (1S,3R)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B41713.png)

![2-(4-Chlorophenyl)-2-[2,6-dichloro-4-(3,5-dioxo-1,2,4-triazin-2-yl)phenyl]acetamide](/img/structure/B41721.png)

![N--[4-(1-Methylethyl)benzoyl]-D-phenylalanine](/img/structure/B41727.png)